molecular formula C20H21N3O4 B237937 N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B237937
M. Wt: 367.4 g/mol
InChI Key: INTPMLPEXOSNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as ABT-639, is a selective and potent antagonist of the T-type calcium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide selectively blocks the T-type calcium channel, which is involved in the regulation of neuronal excitability. This channel is expressed in various regions of the brain and is implicated in the pathogenesis of several neurological disorders. By blocking this channel, this compound reduces neuronal excitability, leading to a decrease in seizures, neuropathic pain, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have minimal off-target effects, making it a selective and potent antagonist of the T-type calcium channel. It has a high affinity for the channel, leading to a long duration of action. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the T-type calcium channel. It has also been shown to have a long duration of action, making it suitable for in vivo studies. However, this compound has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide research, including the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more potent and selective T-type calcium channel antagonists may lead to the discovery of new therapeutic agents for these diseases. Further studies are also needed to optimize the pharmacokinetics and bioavailability of this compound for clinical use.
In conclusion, this compound is a promising compound with potential therapeutic applications in various neurological disorders. Its selective and potent antagonism of the T-type calcium channel makes it a valuable tool for studying the role of this channel in disease pathogenesis. Further research is needed to fully understand the potential of this compound and to develop more potent and selective T-type calcium channel antagonists.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps, including the preparation of 4-(4-acetylpiperazin-1-yl)aniline, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product. The synthesis process has been optimized to obtain high yield and purity of this compound.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of epilepsy, neuropathic pain, and anxiety disorders. In a study conducted on rats, this compound was found to significantly reduce the frequency and duration of seizures. Additionally, it has been shown to reduce neuropathic pain in mice models. This compound has also demonstrated anxiolytic effects in rats, suggesting its potential use in the treatment of anxiety disorders.

properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-14(24)22-8-10-23(11-9-22)17-5-3-16(4-6-17)21-20(25)15-2-7-18-19(12-15)27-13-26-18/h2-7,12H,8-11,13H2,1H3,(H,21,25)

InChI Key

INTPMLPEXOSNND-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.